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molecular formula C11H11Cl3O3 B092666 tert-Butyl 2,4,5-trichlorophenyl carbonate CAS No. 16965-08-5

tert-Butyl 2,4,5-trichlorophenyl carbonate

Cat. No. B092666
M. Wt: 297.6 g/mol
InChI Key: LJFPGBIHDPZHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03991205

Procedure details

T-Butyl 2,4,5-trichlorophenyl carbonate is a known compound and one method for its preparation is described in an article by W. Broadbent, J. S. Morley and B. E. Stone in the Journal of the Chemical Society (C), 1967 pages 2632-2637. Briefly, in this method a solution of phosgene in toluene is treated with 2,4,5-trichlorophenol at -10° C, followed by addition of dimethylaniline at such a rate that the reaction temperature is maintained at 5°-10° C. The mixture is heated to 20°-24° C and maintained at this temperature for 12 hours. The mixture is cooled by addition of ice and the suspension filtered. From the organic layer in the filtrate, 2,4,5-trichlorophenyl chloroformate is isolated. A solution of the crude 2,4,5-trichlorophenyl chloroformate in methylene chloride is reacted with a solution of t-butanol and quinoline in methylene chloride. The reaction mixture is maintained at 20°-24° C for 12 hours. The mixture is cooled by addition of ice and the suspension is filtered. From the organic layer in the filtrate t-butyl 2,4,5-trichlorophenyl carbonate is isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](=O)([O:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([Cl:15])=[CH:10][C:9]=1[Cl:16])[O:2]C(C)(C)C.C(Cl)([Cl:20])=O.ClC1C=C(Cl)C(Cl)=CC=1O.CN(C)C1C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:20][C:1]([O:7][C:8]1[CH:13]=[C:12]([Cl:14])[C:11]([Cl:15])=[CH:10][C:9]=1[Cl:16])=[O:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC(C)(C)C)(OC1=C(C=C(C(=C1)Cl)Cl)Cl)=O
Step Two
Name
( C )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for its preparation
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 5°-10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated to 20°-24° C
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled by addition of ice
FILTRATION
Type
FILTRATION
Details
the suspension filtered

Outcomes

Product
Name
Type
product
Smiles
ClC(=O)OC1=C(C=C(C(=C1)Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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